17S-HpDHA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Research

Application Summary: 17(S)-HpDHA is a mono-oxygenation product of docosahexaenoic acid (DHA) in human whole blood, human leukocytes, human glial cells, and mouse brain . It is generally reduced to 17(S)-HDHA, a compound that serves as a precursor to 17(S)-resolvins .

Methods of Application: The production of 17(S)-HpDHA is a result of the oxidation of DHA. This process can occur in various biological samples, including human whole blood, human leukocytes, human glial cells, and mouse brain .

Results or Outcomes: 17(S)-HDHA, the product of the reduction of 17(S)-HpDHA, has been shown to inhibit TNF-α-induced interleukin-1β expression in human glioma cells and inhibit TNF-α-induced leukocyte trafficking to the murine air pouch .

Mass Spectrometry

Application Summary: 17(S)-HpDHA is characterized and specifically analyzed as a primary product of polyunsaturated fatty acids, like hydroxides and hydroperoxides, using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .

Methods of Application: The use of LC-MS/MS allows for the sensitive, specific, and versatile characterization of the primary products of polyunsaturated fatty acids, including 17(S)-HpDHA .

Results or Outcomes: The LC-MS/MS analysis provides precise characterization and quantification of lipid oxidation products in biological samples, offering important mechanistic insights .

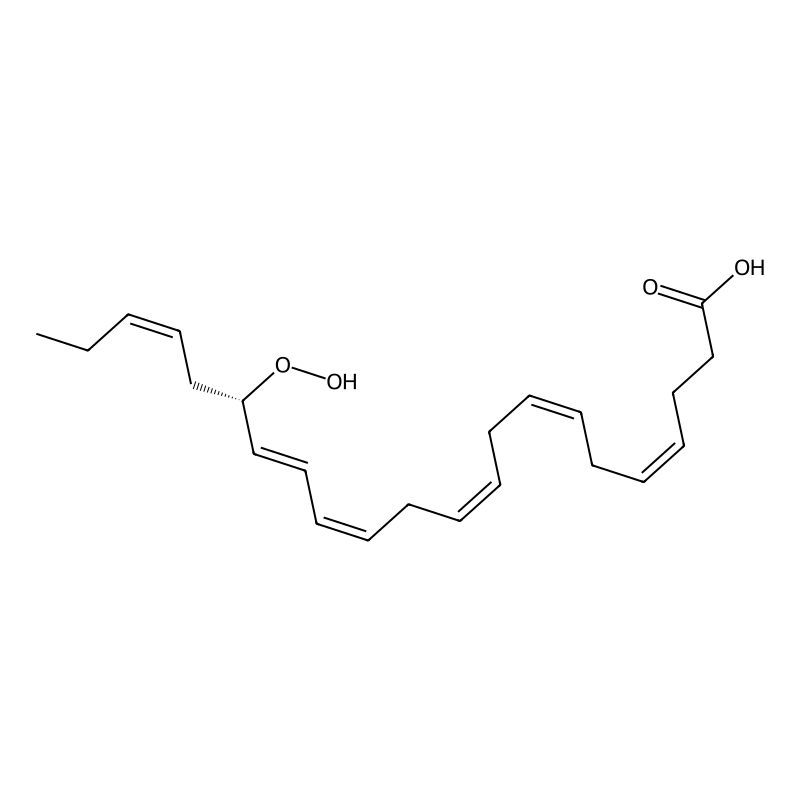

17S-Hydroperoxy-docosahexaenoic acid, commonly referred to as 17S-HpDHA, is a hydroperoxy derivative of docosahexaenoic acid, a long-chain omega-3 fatty acid. This compound is classified as a docosanoid and is notable for its role as a specialized pro-resolving mediator. It is produced through the enzymatic action of lipoxygenases, particularly 15-lipoxygenase, which catalyzes the oxygenation of docosahexaenoic acid. The molecular formula for 17S-HpDHA is C22H32O4, and it features a unique structure that includes a hydroperoxy group at the 17th carbon position of the docosahexaenoic acid backbone

The mechanism by which 17(S)-HpDHA exerts its biological effects is not fully elucidated. However, research suggests it might function through these pathways [, ]:

17S-HpDHA participates in several biochemical pathways. Its formation begins with the oxidation of docosahexaenoic acid, leading to the generation of various bioactive lipid mediators. Key reactions include:

- Formation: The conversion of docosahexaenoic acid to 17S-HpDHA is mediated by 15-lipoxygenase, which introduces a hydroperoxy group at the 17 position

Of Pro-Resolving Lipids Mediators ..." class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/2072-6643/15/15/3317" rel="nofollow noopener" target="_blank"> .

- Cellular Mechanisms: Studies have shown that 17S-HpDHA enhances the expression of genes associated with resolution pathways in immune cells, thereby promoting tissue repair and regeneration following injury or inflammation .

The synthesis of 17S-HpDHA can occur through various methods:

- Enzymatic Synthesis: The primary method involves the use of lipoxygenases (such as 15-lipoxygenase) to catalyze the oxidation of docosahexaenoic acid. This reaction typically occurs in biological systems such as human leukocytes and brain tissues

Several compounds share structural and functional similarities with 17S-HpDHA. These include:

Compound Name Structure Type Unique Features Neuroprotectin D1 Dihydroxy derivative Protects neurons from oxidative stress Resolvin D1 Triene derivative Promotes resolution of inflammation Protectin D1 Dihydroxy derivative Involved in neuroprotection and anti-inflammatory effects Maresin 1 Dihydroxy derivative Mediates tissue regeneration post-injury Uniqueness of 17S-HpDHA

What sets 17S-HpDHA apart from these compounds is its specific hydroperoxy group at the 17 position, which confers distinct biological activities related to inflammation resolution and neuroprotection. While other compounds like neuroprotectin D1 are also involved in similar pathways, their mechanisms and specific interactions with cellular receptors differ significantly from those of 17S-HpDHA.

Docosahexaenoic acid serves as the essential precursor substrate for the biosynthesis of seventeen-S-hydroperoxy-four-Z,seven-Z,ten-Z,thirteen-Z,fifteen-E,nineteen-Z-docosahexaenoic acid [1]. This omega-3 polyunsaturated fatty acid contains twenty-two carbon atoms and six cis double bonds, making it highly susceptible to oxidative transformation [3]. The molecular structure of docosahexaenoic acid provides multiple sites for lipoxygenase-mediated oxygenation, with the bis-allylic methylene groups serving as preferred targets for hydrogen abstraction [1] [2].

The availability of unesterified docosahexaenoic acid represents a critical determinant in seventeen-S-hydroperoxy-docosahexaenoic acid production [8]. Studies demonstrate that docosahexaenoic acid can be released from phospholipid pools through the action of phospholipases, particularly calcium-independent phospholipase A2, which preferentially releases docosahexaenoic acid from membrane phospholipids [10]. The released docosahexaenoic acid then becomes accessible to lipoxygenase enzymes for subsequent oxygenation reactions [8] [10].

Research indicates that docosahexaenoic acid concentrations in the micromolar range are sufficient to support seventeen-S-hydroperoxy-docosahexaenoic acid synthesis, with the precursor pool being substantially larger than the nanomolar to picomolar concentrations of the resulting oxylipin products [8]. This abundance suggests that docosahexaenoic acid availability is typically not a limiting factor in seventeen-S-hydroperoxy-docosahexaenoic acid biosynthesis under physiological conditions [8].

Lipoxygenase-Mediated Oxygenation Mechanisms

The enzymatic conversion of docosahexaenoic acid to seventeen-S-hydroperoxy-docosahexaenoic acid occurs through stereoselective abstraction of the pro-S hydrogen atom at carbon-15, followed by molecular oxygen insertion at carbon-17 [2]. This oxygenation mechanism requires lipoxygenase enzymes to position docosahexaenoic acid in their active sites with the methyl end first, enabling access to the omega-6 position for oxidation [20].

The lipoxygenase-catalyzed reaction proceeds through formation of a pentadienyl radical intermediate at carbon-15, which subsequently reacts with molecular oxygen to generate the hydroperoxide product with S-stereochemistry at carbon-17 [2]. This stereospecific mechanism distinguishes enzymatic oxygenation from non-enzymatic autoxidation processes, which typically produce racemic mixtures of R and S enantiomers [12].

Human lipoxygenase isoforms demonstrate varying catalytic efficiencies for docosahexaenoic acid oxygenation, with kinetic parameters reflecting their distinct substrate specificities and cellular functions [1]. The reaction mechanism involves initial hydrogen abstraction from the bis-allylic methylene carbon, followed by oxygen insertion and hydroperoxide formation through well-characterized radical chemistry [1] [20].

Role of Fifteen-Lipoxygenase Isoforms in Seventeen-S-Hydroperoxy-Docosahexaenoic Acid Production

Three primary human lipoxygenase isoforms contribute to seventeen-S-hydroperoxy-docosahexaenoic acid biosynthesis: human twelve-lipoxygenase, human fifteen-lipoxygenase-1, and human fifteen-lipoxygenase-2 [1]. Among these enzymes, the fifteen-lipoxygenase isoforms demonstrate preferential formation of seventeen-S-hydroperoxy-docosahexaenoic acid as their major product from docosahexaenoic acid [1] [9].

Human fifteen-lipoxygenase-1 exhibits dual positional specificity with docosahexaenoic acid, producing both fourteen-S-hydroperoxy-docosahexaenoic acid and seventeen-S-hydroperoxy-docosahexaenoic acid in approximately equal proportions [1] [18]. The enzyme displays kinetic parameters of kcat = 2.4 s⁻¹ and KM = 6.7 μM for docosahexaenoic acid, yielding a catalytic efficiency (kcat/KM) of 0.36 s⁻¹ μM⁻¹ [1]. The product distribution shows seventeen-S-hydroperoxy-docosahexaenoic acid comprising 49% of total products, with fourteen-S-hydroperoxy-docosahexaenoic acid at 37% and eleven-S-hydroperoxy-docosahexaenoic acid at 14% [1] [9].

Human fifteen-lipoxygenase-2 demonstrates the highest specificity for seventeen-S-hydroperoxy-docosahexaenoic acid formation, producing this compound as greater than 95% of the total product mixture from docosahexaenoic acid [1] [7]. The enzyme exhibits a kcat/KM value of 0.43 s⁻¹ μM⁻¹ for docosahexaenoic acid oxygenation, representing intermediate catalytic efficiency among the lipoxygenase isoforms [1].

Table 1: Kinetic Parameters for Docosahexaenoic Acid Oxygenation by Human Lipoxygenase Isoforms

| Enzyme | kcat (s⁻¹) | KM (μM) | kcat/KM (s⁻¹ μM⁻¹) | 17S-HpDHA Formation (%) | Relative Efficiency |

|---|---|---|---|---|---|

| h12-LOX (ALOX12) | 13 | 0.9 | 14.00 | Minor product | Highest |

| h15-LOX-1 (ALOX15) | 2.4 | 6.7 | 0.36 | 49 | Intermediate |

| h15-LOX-2 (ALOX15B) | Not specified | Not specified | 0.43 | Major product | Intermediate |

Human twelve-lipoxygenase, while exhibiting the highest overall catalytic efficiency for docosahexaenoic acid (kcat/KM = 14.0 s⁻¹ μM⁻¹), produces seventeen-S-hydroperoxy-docosahexaenoic acid only as a minor product [1] [20]. The enzyme preferentially generates fourteen-S-hydroperoxy-docosahexaenoic acid (81% of products) and eleven-S-hydroperoxy-docosahexaenoic acid (19% of products) [20].

Table 2: Product Distribution from Docosahexaenoic Acid by Lipoxygenase Isoforms

| Enzyme | 11S-HpDHA (%) | 14S-HpDHA (%) | 17S-HpDHA (%) |

|---|---|---|---|

| h15-LOX-1 | 14 | 37 | 49 |

| h15-LOX-2 | Minor | Minor | Major (>95%) |

| h12-LOX | 19 | 81 | Minor |

The effective catalytic efficiency for seventeen-S-hydroperoxy-docosahexaenoic acid production, calculated as kcat/KM multiplied by percent product formation, reveals that human twelve-lipoxygenase achieves the highest in vitro production rate despite producing it as a minor product [1]. Human twelve-lipoxygenase demonstrates an effective kcat/KM of 2.8-fold greater than human fifteen-lipoxygenase-1 and 1.3-fold greater than human fifteen-lipoxygenase-2 for seventeen-S-hydroperoxy-docosahexaenoic acid formation [1].

Cross-Species Variability in Lipoxygenase-Dependent Synthesis

Significant cross-species differences exist in lipoxygenase-mediated docosahexaenoic acid oxygenation patterns, reflecting evolutionary divergence in enzyme structure and function [18] [26]. Mammalian fifteen-lipoxygenase orthologs exhibit pronounced variability in their positional specificity for polyunsaturated fatty acid substrates, including docosahexaenoic acid [18] [26].

Human fifteen-lipoxygenase demonstrates dual positional specificity with docosahexaenoic acid, forming similar amounts of fourteen-hydroperoxy-docosahexaenoic acid and seventeen-hydroperoxy-docosahexaenoic acid [18]. In contrast, the corresponding mouse fifteen-lipoxygenase ortholog functions primarily as a twelve-lipoxygenating enzyme, producing fourteen-S-hydroperoxy-docosahexaenoic acid as its major product from docosahexaenoic acid [26] [27].

Mouse fifteen-lipoxygenase-2 exhibits eight-S-lipoxygenating activity with arachidonic acid and correspondingly produces ten-hydroxy-docosahexaenoic acid from docosahexaenoic acid, representing omega-12 oxygenation [26] [27]. This contrasts markedly with human fifteen-lipoxygenase-2, which exhibits fifteen-S-lipoxygenating activity and produces seventeen-S-hydroperoxy-docosahexaenoic acid as its primary product [26] [27].

Table 3: Cross-Species Variability in Lipoxygenase-Mediated Docosahexaenoic Acid Oxygenation

| Species | Primary AA Product | DHA Oxygenation Pattern | Positional Specificity |

|---|---|---|---|

| Human ALOX15 | 15S-HETE | Dual: 14-HDHA + 17-HDHA | ω-6 and ω-9 |

| Mouse Alox15 | 12S-HETE | 14S-HDHA | ω-9 |

| Human ALOX15B | 15S-HETE | 17S-HDHA | ω-6 |

| Mouse Alox15b | 8S-HETE | 10-HDHA | ω-12 |

The molecular basis for these species-specific differences has been attributed to critical amino acid variations at key positions within the enzyme active sites [26] [27]. Single amino acid exchanges can completely alter the positional specificity of lipoxygenase enzymes, converting fifteen-lipoxygenating activity to twelve-lipoxygenating activity and vice versa [26].

Primate lipoxygenase orthologs, including those from chimpanzee and orangutan, exhibit reaction patterns similar to human enzymes, suggesting that the dual specificity for docosahexaenoic acid may be characteristic of higher primates [18]. Other mammalian species, including pigs, cattle, and rats, express twelve-lipoxygenating fifteen-lipoxygenase variants similar to those found in mice [26].

Mouse macrophages demonstrate preferential conversion of docosahexaenoic acid to fourteen-S-hydroperoxy-docosahexaenoic acid and seventeen-S-hydroperoxy-docosahexaenoic acid in approximately a 2:1 ratio [4]. However, subsequent secondary transformations show greater efficiency for seventeen-S-hydroperoxy-docosahexaenoic acid conversion to leukotriene A-type epoxides compared to fourteen-S-hydroperoxy-docosahexaenoic acid [4].

Non-Enzymatic Autoxidation Pathways and Their Contribution

Non-enzymatic autoxidation represents an important alternative pathway for seventeen-S-hydroperoxy-docosahexaenoic acid formation, particularly under conditions of oxidative stress [12] [14]. This process occurs through free radical-mediated mechanisms that differ fundamentally from enzymatic oxygenation in their stereochemistry and product distribution [12] [15].

Autoxidation of docosahexaenoic acid proceeds through hydrogen abstraction by reactive oxygen species, generating carbon-centered radicals at multiple positions along the fatty acid chain [12] [15]. The resulting radicals react with molecular oxygen to form hydroperoxide products, including seventeen-hydroperoxy-docosahexaenoic acid as both R and S enantiomers [12]. Unlike enzymatic processes, autoxidation typically produces racemic mixtures with approximately equal proportions of both stereoisomers [12].

Chiral analysis of seventeen-hydroxy-docosahexaenoic acid products in neuroblastoma cells revealed 64% S-enantiomer and 36% R-enantiomer, indicating mixed enzymatic and non-enzymatic origins [12]. The predominance of the S-enantiomer suggests significant contribution from fifteen-lipoxygenase-mediated enzymatic conversion, while the substantial R-enantiomer fraction indicates concurrent autoxidation processes [12].

Table 4: Effective Catalytic Efficiency for Seventeen-S-Hydroperoxy-Docosahexaenoic Acid Production

| Enzyme | Effective kcat/KM (s⁻¹ μM⁻¹) | Relative Efficiency Factor | Preferred Substrate |

|---|---|---|---|

| h12-LOX | 2.80 | 2.8 | DHA |

| h15-LOX-1 | 0.18 | 1.0 | DHA |

| h15-LOX-2 | 0.43 | 1.3 | DHA |

The contribution of autoxidation pathways increases significantly under pathological conditions characterized by elevated reactive oxygen species production [13] [15]. Brain docosahexaenoic acid consumption through autoxidation to neuroprostanes represents a major pathway for docosahexaenoic acid loss, contributing substantially to overall fatty acid turnover [13].

Non-enzymatic conversion of primary oxidation products occurs over time, with aldehydic compounds being reduced to less cytotoxic acid derivatives [14]. This process involves spontaneous chemical reactions that occur at physiological temperature and pH, representing a natural detoxification mechanism for reactive lipid peroxidation products [14].

Temperature and pH conditions influence the rate and extent of autoxidation, with higher temperatures and alkaline conditions accelerating the process [15]. The highly unsaturated structure of docosahexaenoic acid makes it particularly susceptible to autoxidative damage compared to less unsaturated fatty acids [15] [16].

The reduction of 17S-HpDHA to 17-S-hydroxy-docosahexaenoic acid represents the most quantitatively significant transformation pathway for this hydroperoxide intermediate. This conversion is primarily mediated by the glutathione peroxidase enzyme family, which catalyzes the reduction of lipid hydroperoxides using glutathione as a cofactor [1] [2].

Enzymatic Reduction Mechanisms

Glutathione peroxidase 1 emerges as the most efficient enzyme for 17S-HpDHA reduction, demonstrating activity levels ranging from 22.8 to 80.8 units per milligram of protein [2]. The enzymatic mechanism proceeds through a classical ping-pong kinetic pattern, where the selenocysteine residue at the active site undergoes oxidation to form a selenenic acid intermediate upon reaction with the hydroperoxide substrate [3]. This intermediate is subsequently reduced by glutathione through a two-step process involving the formation of a glutathiolated selenol intermediate, ultimately regenerating the active enzyme and producing oxidized glutathione as a byproduct.

The stereochemical integrity of the 17S configuration is maintained throughout the reduction process, ensuring that the resulting 17S-HDHA retains the specific chirality required for subsequent specialized pro-resolving mediator biosynthesis [4]. Glutathione peroxidase 4, while less efficient than GPX1, demonstrates particular importance in membrane-associated compartments where it provides protection against lipid peroxidation [2].

Cellular Distribution and Regulation

The reduction of 17S-HpDHA occurs across multiple cellular compartments, with the cytoplasmic glutathione peroxidase system representing the primary site of activity. The efficiency of this reduction pathway depends critically on the availability of reduced glutathione, which serves as the electron donor for the reaction [3]. Under conditions of oxidative stress or glutathione depletion, the capacity for 17S-HpDHA reduction may become compromised, potentially leading to the accumulation of this reactive intermediate.

The biological implications of 17S-HpDHA reduction extend beyond simple detoxification. The resulting 17S-HDHA serves as a precursor for the biosynthesis of specialized pro-resolving mediators, including the D-series resolvins, when appropriate enzymatic machinery is present [5]. Additionally, 17S-HDHA itself exhibits biological activity, including the enhancement of antibody production and the promotion of immune cell differentiation [6] [7].

Quantitative Aspects and Kinetic Parameters

Research examining the kinetic parameters of 17S-HpDHA reduction reveals significant differences among the glutathione peroxidase isoforms. Glutathione peroxidase 1 demonstrates the highest catalytic efficiency, with effective turnover numbers exceeding those of GPX4 by approximately 3-fold for this substrate [2]. The stereochemical specificity of the reduction process is particularly noteworthy, as enzymatic reduction maintains the S configuration at carbon 17, while non-enzymatic reduction processes may result in racemization.

Enzymatic Conversion to Specialized Pro-Resolving Mediators

The conversion of 17S-HpDHA to specialized pro-resolving mediators represents a highly regulated process that determines the cellular capacity for inflammation resolution. This transformation involves multiple enzymatic steps and produces a diverse array of bioactive lipid mediators with distinct biological functions.

Neuroprotectin D1 Biosynthesis

The biosynthesis of neuroprotectin D1 from 17S-HpDHA represents one of the most well-characterized pathways for specialized pro-resolving mediator formation. This process involves a series of coordinated enzymatic transformations that convert the hydroperoxide intermediate into a potent anti-inflammatory and neuroprotective mediator [8].

The initial step in neuroprotectin D1 biosynthesis involves a second hydrogen abstraction at carbon 12 of 17S-HpDHA, followed by intramolecular cyclization to form the key intermediate 16S,17S-epoxyDHA, also known as e-protectin [9]. This epoxide intermediate contains a conjugated triene system that confers both structural stability and unique biological properties. The formation of this intermediate requires the continued action of 15-lipoxygenase-1, which catalyzes the abstraction of hydrogen from the C12 position with high stereoselectivity [10].

The subsequent enzymatic hydrolysis of 16S,17S-epoxyDHA occurs through a mechanism that remains partially characterized. The hydrolysis reaction proceeds with strict stereochemical control, yielding neuroprotectin D1 with the characteristic 10R,17S-dihydroxy configuration and the distinctive trans,trans,cis conjugated triene chromophore [9]. This stereochemical precision is essential for the biological activity of neuroprotectin D1, as alternative stereoisomers demonstrate reduced potency in biological assays.

Enzymatic Requirements and Cofactors

The biosynthesis of neuroprotectin D1 requires the coordinated action of multiple enzyme systems. Human 15-lipoxygenase-1 demonstrates the highest efficiency for both the initial formation of 17S-HpDHA and its subsequent conversion to the epoxide intermediate [10]. The enzyme exhibits a preference for the 17S-HpDHA substrate, with kinetic parameters indicating efficient substrate binding and turnover.

The hydrolysis of 16S,17S-epoxyDHA to neuroprotectin D1 requires the presence of a specific hydrolase enzyme that has not been definitively identified. This enzymatic activity appears to be cell-type specific, as some cell lines produce the epoxide intermediate but fail to generate detectable amounts of neuroprotectin D1 [11]. The identification and characterization of this hydrolase represents an important area for future research.

Regulation and Biological Significance

The biosynthesis of neuroprotectin D1 is subject to multiple levels of regulation. The expression of 15-lipoxygenase-1 varies significantly among cell types and is responsive to inflammatory stimuli [5]. Additionally, the availability of the substrate 17S-HpDHA depends on the initial metabolism of docosahexaenoic acid, which is influenced by cellular stress conditions and the presence of inflammatory mediators.

The biological significance of neuroprotectin D1 extends across multiple physiological systems. In neural tissues, this mediator provides protection against oxidative stress-induced apoptosis and supports neuronal survival [8]. In immune tissues, neuroprotectin D1 promotes the resolution of inflammation and enhances the clearance of apoptotic cells. The mediator also demonstrates protective effects in retinal tissues, where it counteracts the damaging effects of oxidative stress and supports retinal pigment epithelium survival.

Protectins and Resolvins as Downstream Metabolites

The enzymatic conversion of 17S-HpDHA to D-series resolvins represents a parallel pathway to neuroprotectin D1 biosynthesis, involving the action of 5-lipoxygenase on the hydroperoxide intermediate. This pathway produces a family of structurally related mediators with distinct biological activities and tissue distributions [12].

The formation of D-series resolvins requires the initial conversion of 17S-HpDHA by 5-lipoxygenase, which introduces a second site of oxygenation at specific positions along the carbon chain. The most well-characterized products of this pathway include resolvin D1, resolvin D2, and resolvin D5, each distinguished by their specific hydroxylation patterns and biological activities [12].

Resolvin D1 biosynthesis involves the formation of a 7S,8S-epoxide intermediate from 17S-HpDHA through the action of 5-lipoxygenase [12]. This epoxide undergoes enzymatic hydrolysis to yield the characteristic 7S,8R,17S-trihydroxy configuration of resolvin D1. The biosynthetic pathway demonstrates remarkable stereochemical precision, with the resulting mediator exhibiting potent anti-inflammatory and pro-resolving activities.

Alternative Biosynthetic Routes

Research has identified alternative biosynthetic routes for resolvin formation that bypass the classical 5-lipoxygenase pathway. These alternative routes involve the action of 12-lipoxygenase and other enzymatic systems that can utilize 17S-HpDHA as a substrate [4]. The 12-lipoxygenase pathway demonstrates particular efficiency in the formation of protectin DX, a double dioxygenation product that exhibits unique biological properties [4].

The enzymatic conversion of 17S-HpDHA by 12-lipoxygenase produces multiple products, including protectin DX, 16S,17S-epoxyDHA, and various dihydroxy derivatives [4]. The relative proportions of these products depend on the specific reaction conditions and the presence of reducing equivalents. Under reducing conditions, the formation of protectin DX is favored, while under oxidizing conditions, the epoxide intermediate predominates.

Cellular Context and Tissue Distribution

The formation of specialized pro-resolving mediators from 17S-HpDHA varies significantly among different cell types and tissues. Macrophages demonstrate particularly high capacity for resolvin biosynthesis, reflecting their central role in inflammation resolution [11]. Neutrophils also contribute to resolvin formation, particularly in the context of cell-cell interactions during the resolution phase of inflammation.

The tissue distribution of specialized pro-resolving mediator biosynthesis reflects the expression patterns of the requisite enzymes. Neural tissues, which express high levels of 15-lipoxygenase-1, demonstrate efficient neuroprotectin D1 formation [13]. Immune tissues, with their diverse lipoxygenase expression profiles, can produce multiple classes of specialized pro-resolving mediators depending on the specific inflammatory context.

Degradation Pathways and Inactivation Mechanisms

The degradation and inactivation of 17S-HpDHA represents a critical aspect of its metabolic fate, determining the cellular lifetime of this reactive intermediate and its potential for specialized pro-resolving mediator formation. Multiple degradation pathways operate simultaneously to control the cellular levels of 17S-HpDHA and prevent the accumulation of this potentially cytotoxic compound.

Primary Degradation Mechanisms

The primary degradation pathway for 17S-HpDHA involves reduction to 17S-HDHA by glutathione peroxidase enzymes, as detailed in section 3.1. This pathway represents the most quantitatively significant mechanism for 17S-HpDHA elimination, with glutathione peroxidase 1 demonstrating the highest activity levels [2]. The efficiency of this pathway depends on the availability of reduced glutathione and the expression levels of glutathione peroxidase enzymes in specific tissues.

Alpha-tocopherol serves as an important complementary mechanism for 17S-HpDHA inactivation through radical scavenging processes [14]. This fat-soluble antioxidant intercepts lipid peroxyl radicals that may be generated during 17S-HpDHA metabolism, preventing the propagation of oxidative damage and reducing the overall burden of hydroperoxide intermediates. The protective effect of alpha-tocopherol has been demonstrated in studies where its addition to cell cultures significantly reduced the cytotoxic effects of 17S-HpDHA [5].

Cellular Peroxidase Systems

Beyond the glutathione peroxidase family, multiple cellular peroxidase systems contribute to 17S-HpDHA degradation. These include catalase, various cellular peroxidases, and other enzymatic systems capable of reducing lipid hydroperoxides [11]. The relative contribution of these systems varies among different cell types and depends on the specific enzymatic complement present in each tissue.

The cellular peroxidase systems demonstrate variable efficiency for 17S-HpDHA reduction, with some systems showing preferences for specific substrate classes. The presence of these multiple degradation pathways provides redundancy that ensures effective 17S-HpDHA clearance even under conditions where individual enzyme systems may be compromised.

Non-Enzymatic Degradation Processes

Non-enzymatic degradation processes contribute to 17S-HpDHA elimination through various mechanisms including autoxidation and spontaneous decomposition. These processes typically proceed at slower rates than enzymatic degradation but may become significant under conditions of enzyme saturation or in tissues with limited enzymatic activity [11].

Autoxidation of 17S-HpDHA can lead to the formation of multiple oxidation products, including various hydroxylated derivatives and fragmentation products. While these processes contribute to 17S-HpDHA elimination, they may also generate additional reactive intermediates that require further detoxification.

Metabolic Clearance and Excretion

The metabolic clearance of 17S-HpDHA and its degradation products involves hepatic and renal elimination pathways. The liver plays a central role in the metabolism of lipid-derived compounds, utilizing both phase I and phase II detoxification systems to process 17S-HpDHA metabolites [15]. Cytochrome P450 enzymes may contribute to the oxidative metabolism of 17S-HpDHA derivatives, while conjugation reactions prepare these compounds for excretion.

The renal elimination of 17S-HpDHA metabolites depends on their physicochemical properties and the presence of specific transport systems. Water-soluble conjugated metabolites are readily excreted in urine, while more lipophilic compounds may require additional metabolic processing before elimination.

Regulation of Degradation Pathways

The regulation of 17S-HpDHA degradation pathways involves multiple mechanisms that respond to cellular stress conditions and metabolic demands. The expression of glutathione peroxidase enzymes is regulated by oxidative stress response pathways, including the nuclear factor erythroid 2-related factor 2 system [16]. Under conditions of oxidative stress, the upregulation of these enzymes enhances the cellular capacity for 17S-HpDHA degradation.

The availability of cofactors, particularly glutathione, represents a critical regulatory factor in 17S-HpDHA degradation. Cellular glutathione levels are maintained through de novo synthesis and recycling pathways, with glutathione reductase playing a central role in regenerating reduced glutathione from its oxidized form [3]. The balance between glutathione consumption and regeneration determines the sustained capacity for 17S-HpDHA reduction.

Pathophysiological Implications

The efficiency of 17S-HpDHA degradation pathways has significant implications for cellular health and disease processes. Impaired degradation capacity may lead to the accumulation of 17S-HpDHA, which demonstrates cytotoxic properties at elevated concentrations [5]. Studies in neuroblastoma cells have shown that 17S-HpDHA accumulation can induce apoptosis through mechanisms involving oxidative stress and membrane damage.

Conversely, excessive degradation of 17S-HpDHA may limit the formation of specialized pro-resolving mediators, potentially impairing the resolution of inflammation and tissue repair processes. The balance between 17S-HpDHA degradation and its conversion to bioactive mediators represents a critical determinant of cellular inflammatory responses and tissue homeostasis.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Dates

Explore Compound Types